3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile, commonly referred to as BMS-214662, is a non-peptidomimetic, small molecule farnesyltransferase inhibitor (FTI). [ [], [] ] This compound exhibits potent cytotoxic activity against various human tumor cell lines and has demonstrated significant anti-tumor activity in preclinical studies. [ [], [], [] ]
Initially developed as an anti-cancer agent, BMS-214662's mechanism of action centers around its ability to inhibit farnesyltransferase, an enzyme crucial for the farnesylation process. Farnesylation is a type of prenylation, a post-translational modification essential for the proper localization and function of proteins, including the oncoprotein Ras. [ [], [], [] ]
The synthesis of BMS-214662 is detailed in the paper "Discovery of (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a farnesyltransferase inhibitor with potent preclinical antitumor activity." [ [] ] The synthesis involves a multi-step process starting with a substituted benzodiazepine core. Key steps include the introduction of the imidazole ring, benzyl group, and thienyl sulfonyl group. The final step involves the introduction of the cyano group at the 7-position.
The crystal structure of BMS-214662 bound to mammalian farnesyltransferase has been determined. [ [] ] The structure reveals that BMS-214662 binds to the active site of FTase, occupying the space normally occupied by the farnesyl diphosphate substrate and the cysteine residue of the protein substrate. This binding interaction effectively blocks the transfer of the farnesyl group to target proteins.
BMS-214662 primarily acts by inhibiting farnesyltransferase, thus preventing the farnesylation of proteins. [ [], [], [] ] Farnesylation is essential for the proper localization and function of several proteins, including Ras. By inhibiting farnesyltransferase, BMS-214662 disrupts Ras signaling, leading to inhibition of cell proliferation and induction of apoptosis in susceptible tumor cells. [ [], [], [] ]
Studies also suggest that BMS-214662's mechanism of action may extend beyond Ras inhibition. It may involve other farnesylated proteins such as RhoB, centromere-binding proteins, and proteins associated with the phosphatidylinositol 3-kinase/Akt2-mediated cell survival pathway. [ [], [] ] Furthermore, research indicates that BMS-214662 might induce apoptosis through a novel mechanism involving the up-regulation of protein kinase C beta (PKCβ) in leukemia stem cells. [ [] ]
BMS-214662 is a non-peptidomimetic, small molecule with a molecular weight of 487.6 g/mol. [ [] ] Pharmacokinetic studies indicate that BMS-214662 is rapidly cleared from plasma with a half-life ranging from 1.55 to 2.63 hours depending on the administration route and schedule. [ [], [] ] The compound shows dose-dependent inhibition of farnesyltransferase activity in peripheral blood mononuclear cells, although this inhibition is transient, returning to baseline levels within 24 hours. [ [], [] ]
Chronic Myeloid Leukemia (CML): Research demonstrates that BMS-214662 selectively induces apoptosis in CML stem and progenitor cells, including those resistant to tyrosine kinase inhibitors like imatinib and dasatinib. [ [], [], [], [], [], [], [], [] ] This selectivity towards leukemia cells over normal hematopoietic cells makes it a promising therapeutic candidate for CML. [ [], [] ]
Acute Myeloid Leukemia (AML): BMS-214662 displays anti-leukemic activity in AML models and exhibits synergy with cytosine arabinoside, a standard chemotherapy agent for AML. [ [] ]
Solid Tumors: BMS-214662 has shown efficacy against various human tumor xenograft models, including colon, pancreatic, lung, bladder, and ovarian cancers. [ [], [], [], [] ] It has demonstrated synergistic effects with chemotherapeutic agents like paclitaxel and carboplatin. [ [], [] ]
Multiple Myeloma: BMS-214662 induces apoptosis in multiple myeloma cell lines through a mechanism involving PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination. [ [] ]
Malignant Pleural Mesothelioma: While BMS-214662 shows limited efficacy against malignant pleural mesothelioma as a single agent, it highlights the complexity of signal transduction pathways in different cancer types. [ [] ]
Despite promising preclinical results, BMS-214662's clinical development has been hampered by dose-limiting toxicities. [ [], [], [], [], [] ] Future research directions should focus on:
Optimizing Dosing Schedules: Exploration of alternative administration schedules, such as continuous infusion, may help achieve sustained farnesyltransferase inhibition and improve the therapeutic index of BMS-214662. [ [], [], [] ]
Combination Therapies: Investigating combinations of BMS-214662 with other targeted therapies or chemotherapeutic agents may enhance its efficacy and potentially overcome resistance mechanisms. [ [], [], [], [], [], [] ]
Biomarker Development: Identifying predictive biomarkers for BMS-214662 sensitivity will be crucial for selecting patients who are most likely to benefit from treatment and avoid unnecessary toxicity in non-responders. [ [] ]
Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of resistance to BMS-214662 and develop strategies to circumvent or overcome these mechanisms. [ [] ]
Exploring Novel Applications: Given the role of farnesylated proteins in various cellular processes, investigating the potential applications of BMS-214662 beyond cancer, such as in parasitic infections or inflammatory diseases, could be beneficial. [ [] ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6